molecular formula C24H23ClN2O3S B5785441 N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE

N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE

Cat. No.: B5785441
M. Wt: 455.0 g/mol
InChI Key: RENPQWBVQLWNME-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its diverse biological activities, and a tetrahydroisoquinoline moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps. One common approach starts with the preparation of the sulfonamide intermediate. This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions. The tetrahydroisoquinoline moiety is then introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE exerts its effects is thought to involve the inhibition of specific enzymes. The sulfonamide group can interact with the active site of enzymes, blocking their activity and thereby modulating various biochemical pathways. The tetrahydroisoquinoline moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3S/c1-31(29,30)27(17-21-8-4-5-9-23(21)25)22-12-10-19(11-13-22)24(28)26-15-14-18-6-2-3-7-20(18)16-26/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENPQWBVQLWNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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